molecular formula C13H18O2 B13360454 Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol

Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol

Cat. No.: B13360454
M. Wt: 206.28 g/mol
InChI Key: VENUJZXFLZYEKH-CHWSQXEVSA-N
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Description

Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol is a chiral compound that belongs to the class of cyclohexanol derivatives. This compound features a cyclohexane ring substituted with a hydroxyl group and a m-tolyloxy group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and m-tolyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Procedure: Cyclohexanone is first converted to its enolate form, which then reacts with m-tolyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclohexane derivative.

    Substitution: The m-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH or KOH.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The m-tolyloxy group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(p-tolyloxy)cyclohexan-1-ol: Similar structure but with a p-tolyloxy group.

    Rel-(1R,2R)-2-(o-tolyloxy)cyclohexan-1-ol: Similar structure but with an o-tolyloxy group.

Uniqueness

Rel-(1R,2R)-2-(m-tolyloxy)cyclohexan-1-ol is unique due to its specific stereochemistry and the position of the m-tolyloxy group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1R,2R)-2-(3-methylphenoxy)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

InChI Key

VENUJZXFLZYEKH-CHWSQXEVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC(=CC=C1)OC2CCCCC2O

Origin of Product

United States

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